3-Fluoro-2-quinoxalinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

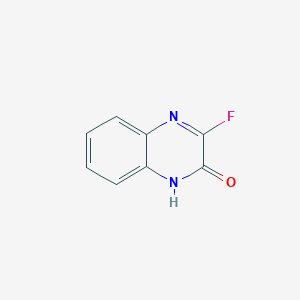

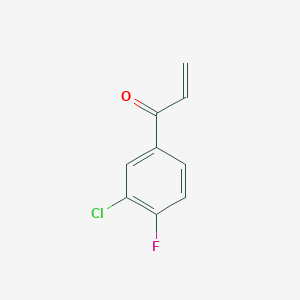

3-Fluoro-2-quinoxalinol is a chemical compound with the molecular formula C8H5FN2O . It is a derivative of quinoxaline, a class of compounds that have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

The synthesis of quinoxalines, including 3-Fluoro-2-quinoxalinol, has been a subject of extensive research . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones have been developed .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-quinoxalinol is based on the quinoxaline scaffold . This scaffold is used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Chemical Reactions Analysis

Quinoxalines, including 3-Fluoro-2-quinoxalinol, have been utilized in various chemical reactions . For instance, new acid-catalyzed rearrangements of quinoxalinones have been developed, leading to the formation of biheterocyclic systems .Aplicaciones Científicas De Investigación

Quinoxalines offer opportunities as reagents for the synthesis of biologically important condensed derivatives . They have been used in the synthesis of benzimidazoles when exposed to nucleophilic reactants, leading to biheterocyclic systems .

Design and Development of Bioactive Molecules

Quinoxaline has been utilized in the design and development of numerous bioactive molecules . This includes the synthesis of benzimidazoles when exposed to nucleophilic reactants, leading to biheterocyclic systems .

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been used for the design and development of dyes and fluorescent materials . These materials have applications in various industries, including textiles, plastics, and electronics.

Electroluminescent Materials

Quinoxaline is used in the development of electroluminescent materials . These materials emit light in response to an electric current or a strong electric field and are used in devices such as LEDs and OLEDs.

Organic Sensitizers for Solar Cell Applications

Quinoxaline has been used as organic sensitizers for solar cell applications . These sensitizers are used to increase the efficiency of solar cells by absorbing sunlight and converting it into electricity.

Polymeric Optoelectronic Materials

Quinoxaline is used in the development of polymeric optoelectronic materials . These materials have applications in devices such as photovoltaic cells, light-emitting diodes, and lasers.

Synthesis of Fluorinated Quinolines

Quinoxaline has been used in the synthesis of fluorinated quinolines . These compounds have found applications in medicine, agriculture, and as components for liquid crystals .

Direcciones Futuras

Quinoxalines, including 3-Fluoro-2-quinoxalinol, continue to be a subject of extensive research due to their wide range of applications . Future research directions may include the development of newer synthetic strategies, novel methodologies to decorate the quinoxaline scaffold with proper functional groups, and exploration of their potential applications in various fields .

Propiedades

IUPAC Name |

3-fluoro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZQDPWDLCZOMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinoxalin-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

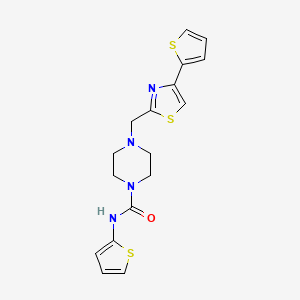

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)

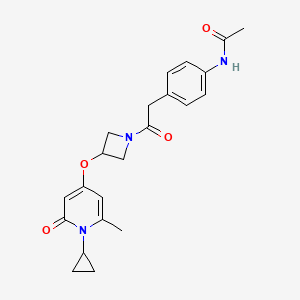

![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)

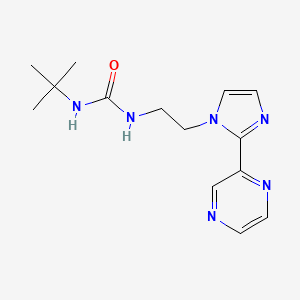

![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)

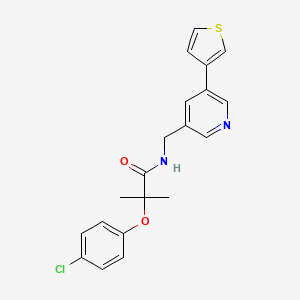

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)

amine hydrochloride](/img/structure/B2397789.png)